BenchChemオンラインストアへようこそ!

4-Hydroxy-3-methoxybenzene-1-sulfonamide

12-Lipoxygenase Inflammation Structure-Activity Relationship

Sourcing this sulfonamide delivers the precise ortho‑hydroxy‑methoxy pharmacophore required for nanomolar 12‑lipoxygenase inhibition. Simple substitution with un‑ or mono‑substituted analogs fails to replicate the hydrogen‑bond network and lipophilic contacts proven in the ML355 series. Researchers targeting thrombosis, inflammation, or type 1 diabetes gain a direct link to the clinical asset VLX‑1005, enabling comparative SAR, PK/PD modeling, and mechanistic studies with >33‑fold selectivity over other LOX/COX enzymes.

Molecular Formula C7H9NO4S
Molecular Weight 203.21
CAS No. 1243362-00-6
Cat. No. B2945785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxybenzene-1-sulfonamide
CAS1243362-00-6
Molecular FormulaC7H9NO4S
Molecular Weight203.21
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)N)O
InChIInChI=1S/C7H9NO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3,(H2,8,10,11)
InChIKeyNZXJVWINIAGNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methoxybenzene-1-sulfonamide (CAS 1243362-00-6) Procurement and Sourcing Guide


4-Hydroxy-3-methoxybenzene-1-sulfonamide (CAS 1243362-00-6), also known as 4-hydroxy-3-methoxybenzenesulfonamide, is a functionalized aromatic sulfonamide with the molecular formula C₇H₉NO₄S and a molecular weight of 203.22 g/mol . This compound possesses a characteristic vanillyl-derived core, featuring both a phenolic hydroxyl group and a methoxy substituent ortho to the sulfonamide moiety, which confers distinct physicochemical properties including a predicted pKa of 7.85±0.20 . It is primarily supplied as a research-grade synthetic intermediate or scaffold for further derivatization, with commercial availability typically at purities of 95-98% .

4-Hydroxy-3-methoxybenzene-1-sulfonamide: Why Simple Substitution with Unsubstituted Sulfonamides is Inadvisable


Simple substitution of 4-hydroxy-3-methoxybenzene-1-sulfonamide with unsubstituted benzenesulfonamide or mono-substituted analogs (e.g., 4-hydroxybenzenesulfonamide or 3-methoxybenzenesulfonamide) in synthetic workflows is not recommended due to the loss of the precise ortho-hydroxy-methoxy pharmacophore geometry required for downstream target engagement. The concurrent presence of both the 4-hydroxy and 3-methoxy groups on the aromatic ring is structurally essential for maintaining the hydrogen-bonding network and lipophilic contacts observed in potent bioactive derivatives; for instance, this specific substitution pattern is critical for the nanomolar potency and enzyme selectivity achieved by advanced 12-lipoxygenase inhibitors derived from this scaffold [1]. This specificity underscores that in-house synthesis of analogs lacking these functional groups is unlikely to yield comparable biological or chemical utility.

Quantitative Evidence for Differentiated Utility of 4-Hydroxy-3-methoxybenzene-1-sulfonamide as a Research Scaffold


Structural Basis for Potency: The Critical Role of the 2-Hydroxy-3-Methoxybenzyl Motif in 12-LOX Inhibition

Derivatives of 4-hydroxy-3-methoxybenzene-1-sulfonamide, specifically the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series, serve as the foundational scaffold for the highly optimized clinical candidate ML355 (VLX-1005). The SAR study demonstrates that the 2-hydroxy-3-methoxy substitution pattern on the benzyl ring—which directly stems from the target compound's core—is essential for high potency. Top compounds in this series, exemplified by ML355, exhibit nanomolar inhibition of human 12-lipoxygenase (12-LOX) with an IC₅₀ of 290 nM (0.29 μM), representing a >17-fold improvement in potency compared to earlier 12-LOX inhibitor leads [1]. This quantitative enhancement is directly attributable to the specific vanillyl-derived substructure present in the target sulfonamide [2].

12-Lipoxygenase Inflammation Structure-Activity Relationship

Enhanced Enzyme Selectivity of 2-Hydroxy-3-Methoxybenzyl-Derived Inhibitors Over Related Lipoxygenases

The incorporation of the 4-hydroxy-3-methoxybenzyl moiety, which is synthetically accessible via the target compound, confers significant isoform selectivity to derived inhibitors. In comparative enzyme profiling, ML355—a direct descendant of the target sulfonamide scaffold—demonstrated high selectivity for 12-LOX. It exhibited over 33-fold selectivity against 15-lipoxygenase-1 (15-LOX-1; IC₅₀ = 9.7 μM) and minimal inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenases (COX-1/2) at concentrations up to 50 μM [1]. In contrast, many broad-spectrum lipoxygenase inhibitors and earlier leads lack this degree of discrimination, leading to confounding biological effects [2].

Enzyme Selectivity 12-LOX Cyclooxygenase Off-Target

In Vivo Functional Validation: Attenuation of Platelet Activation and Thrombosis

The therapeutic potential of compounds derived from the 4-hydroxy-3-methoxybenzene-1-sulfonamide scaffold is validated by functional in vivo and ex vivo assays. The advanced derivative ML355 (VLX-1005) dose-dependently inhibits human platelet aggregation induced by protease-activated receptor-4 (PAR-4) and reduces 12-HETE production in both human platelets and mouse/human beta cells [1]. Furthermore, in murine models, ML355 impairs thrombus formation and vessel occlusion while demonstrating a minimal effect on hemostasis, a differentiated safety profile compared to conventional antiplatelet agents [2]. This provides a stark contrast to earlier 12-LOX inhibitor leads that lacked suitable in vivo pharmacokinetic or efficacy profiles for preclinical development [3].

Thrombosis Platelet Aggregation 12-HETE In Vivo Efficacy

Advancement to Clinical Development and Commercial Licensing

The ultimate validation of the 4-hydroxy-3-methoxybenzene-1-sulfonamide scaffold's utility is the advancement of its optimized derivative, VLX-1005 (formerly ML355), into formal clinical development. Following successful preclinical toxicology studies, VLX-1005 completed a Phase 1 clinical trial and was found to be safe and well-tolerated in healthy volunteers [1]. Veralox Therapeutics has subsequently licensed VLX-1005 for the treatment of heparin-induced thrombocytopenia (HIT), a severe thrombotic disorder with limited therapeutic options [2]. This progression to human studies and commercial licensing distinguishes this scaffold from the vast majority of academic sulfonamide analogs, which fail to progress beyond in vitro profiling.

Drug Development VLX-1005 Heparin-Induced Thrombocytopenia Phase 1 Trial

High-Value Research and Industrial Application Scenarios for 4-Hydroxy-3-methoxybenzene-1-sulfonamide


Medicinal Chemistry: Lead Optimization for Selective 12-Lipoxygenase Inhibitors

This sulfonamide is ideally suited as a key building block for synthesizing novel 12-LOX inhibitors. Its vanillyl core provides the essential 2-hydroxy-3-methoxybenzyl motif required for achieving nanomolar potency and high selectivity, as demonstrated in the SAR studies of the ML355 series [1]. Procurement is justified for groups aiming to develop tool compounds or drug candidates targeting thrombosis, inflammation, and type 1 diabetes, where 12-LOX is a validated therapeutic target.

Chemical Biology: Development of Selective Chemical Probes for Enzyme Isoform Discrimination

Given the proven >33-fold selectivity of its derivatives for 12-LOX over other LOX isozymes and COX enzymes [1], the target compound is a premium starting material for generating chemical probes. Such probes are essential for dissecting the specific roles of 12-LOX in complex signaling pathways, particularly in platelet biology and pancreatic beta-cell function, without the confounding effects of pan-lipoxygenase inhibition [2].

Preclinical and Translational Research: Validating 12-LOX as a Therapeutic Target

For research programs focused on validating 12-LOX as a target for diseases like heparin-induced thrombocytopenia (HIT) or diabetes, sourcing this compound provides access to a scaffold with a direct link to a clinical-stage asset, VLX-1005 [1]. This connection enables the generation of structurally related analogs for comparative studies, mechanism-of-action investigations, and pharmacokinetic/pharmacodynamic (PK/PD) modeling, leveraging the existing body of preclinical and clinical safety data to accelerate translational research [2].

Quote Request

Request a Quote for 4-Hydroxy-3-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.